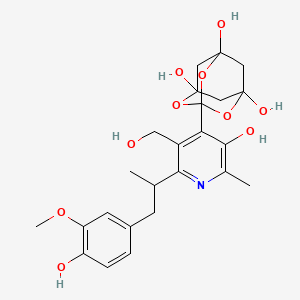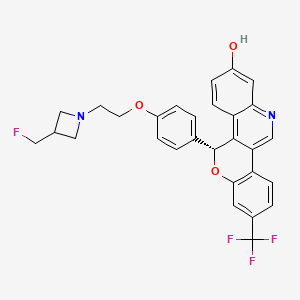
Eubananin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eubananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound, along with other bananin derivatives, has shown potent inhibitory effects against the helicase activities of the SARS Coronavirus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eubananin involves the reaction of a trioxa-adamantane moiety with a pyridoxal derivative. The specific reaction conditions and steps for the synthesis of this compound are detailed in the literature . The process typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: Eubananin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Eubananin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of antiviral agents and their mechanisms of action.
Medicine: this compound’s antiviral properties make it a candidate for the development of new therapeutic agents against viral infections.
Industry: The compound’s unique structure and properties are of interest in the development of new materials and chemical processes.
Wirkmechanismus
Eubananin exerts its effects by inhibiting the helicase activities of the SARS Coronavirus . The compound targets the viral helicase enzyme, blocking its ATPase activity and preventing the unwinding of viral RNA. This inhibition disrupts the replication process of the virus, thereby reducing its ability to proliferate .
Vergleich Mit ähnlichen Verbindungen
Eubananin is part of the bananin class of compounds, which includes:
- Bananin
- Iodobananin
- Vanillinbananin
- Ansabananin
- Adeninobananin
Uniqueness: this compound is unique among these compounds due to its specific structural modifications and its potent inhibitory effects against the SARS Coronavirus helicase . While other bananin derivatives also exhibit antiviral properties, this compound’s specific structure and mechanism of action make it particularly effective in inhibiting viral replication.
Eigenschaften
Molekularformel |
C24H29NO10 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
3-[5-hydroxy-2-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-3-(hydroxymethyl)-6-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C24H29NO10/c1-12(6-14-4-5-16(27)17(7-14)32-3)19-15(8-26)18(20(28)13(2)25-19)24-33-21(29)9-22(30,34-24)11-23(31,10-21)35-24/h4-5,7,12,26-31H,6,8-11H2,1-3H3 |
InChI-Schlüssel |
OXXOVUPTBWXVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C(C)CC2=CC(=C(C=C2)O)OC)CO)C34OC5(CC(O3)(CC(C5)(O4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)


![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)




